molecular formula C10H10N2O B13125839 1-(Aminomethyl)isoquinolin-6-ol

1-(Aminomethyl)isoquinolin-6-ol

Cat. No.: B13125839
M. Wt: 174.20 g/mol
InChI Key: OPXWZRAOPGVTHU-UHFFFAOYSA-N
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Description

1-(Aminomethyl)isoquinolin-6-ol is a heterocyclic aromatic organic compound It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)isoquinolin-6-ol can be synthesized through several methods. Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization can produce isoquinolines in excellent yields and short reaction times . These methods are efficient and scalable, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)isoquinolin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(Aminomethyl)isoquinolin-6-ol exerts its effects involves interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(aminomethyl)isoquinolin-6-ol

InChI

InChI=1S/C10H10N2O/c11-6-10-9-2-1-8(13)5-7(9)3-4-12-10/h1-5,13H,6,11H2

InChI Key

OPXWZRAOPGVTHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2CN)C=C1O

Origin of Product

United States

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